molecular formula C12H14N4O4 B1372361 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid CAS No. 1110717-64-0

3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid

カタログ番号: B1372361
CAS番号: 1110717-64-0
分子量: 278.26 g/mol
InChIキー: NVORFSCEAWMMGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid (CAS 1110717-64-0) is an organic compound with the molecular formula C12H14N4O4 and a molecular weight of 278.26 g/mol . This chemical, identified by the IUPAC name 4-[(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid, features a core imidazo[4,5-b]pyridine structure, which is a privileged scaffold in medicinal chemistry and drug discovery . The molecule is characterized by a succinamic acid chain, incorporating both an amide and a terminal carboxylic acid functional group, making it a valuable building block for chemical synthesis and a potential candidate for the development of novel pharmaceutical agents. Its structure is associated with the canonical SMILES representation CN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)C . As a powder, it is recommended for storage at room temperature . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions, as it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

特性

IUPAC Name

4-[(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-15-7-3-4-8(13-9(17)5-6-10(18)19)14-11(7)16(2)12(15)20/h3-4H,5-6H2,1-2H3,(H,18,19)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVORFSCEAWMMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular functions. Additionally, it affects metabolic processes by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other cellular components. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic functions and modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity.

Metabolic Pathways

3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes, thereby affecting the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its biological effects, as it determines the concentration and availability of the compound at target sites.

Subcellular Localization

The subcellular localization of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization influences its interactions with other biomolecules and its overall biological effects.

生物活性

3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid, with the CAS number 1110717-64-0, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates an imidazo[4,5-b]pyridine moiety which is known for its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₄
Molecular Weight278.27 g/mol
IUPAC Name4-[(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid
InChI KeyNVORFSCEAWMMGS-UHFFFAOYSA-N

The biological activity of 3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies indicate significant cytotoxic effects on various cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cells. For instance, one study reported a reduction in cell viability by approximately 39.8% for Caco-2 cells when treated with this compound .
  • Antimicrobial Properties : There is emerging evidence that compounds similar to this one possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural components of the imidazo[4,5-b]pyridine framework are believed to enhance these activities .

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound against several cancer cell lines. The findings revealed that:

  • Caco-2 Cells : Treatment resulted in a significant decrease in cell viability (39.8% reduction compared to control).
  • A549 Cells : Showed a lower reduction in viability at 31.9%, indicating potential selectivity towards colorectal cancer cells .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit broad-spectrum antimicrobial activity:

  • Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative Bacteria : Showed activity against vancomycin-resistant Enterococcus faecium .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Positioning

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic Acid
  • Structure: Shares the imidazo[4,5-b]pyridine core but substitutes a succinamic acid group (instead of carbamoylpropanoic acid) at the 5-position.
3-(5-Hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl)propanoic Acid
  • Structure: Replaces the imidazo[4,5-b]pyridine core with a thiazolo[4,5-b]pyridine system. A hydroxy group at the 5-position and a propanoic acid chain at the 3-position are present.
  • Synthesis : Derived from acrylonitrile addition and hydrolysis, highlighting divergent synthetic pathways compared to carbamoylation .
  • Key Difference : The thiazolo core introduces sulfur, altering electronic properties and bioavailability. The hydroxy group may improve water solubility but limit membrane permeability.

Substituent Functionalization

3-[3-(Cyclohexylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl]propanoic Acid
  • Structure: Propanoic acid is attached at the 2-position of the imidazo[4,5-b]pyridine core, with a cyclohexylmethyl group at the 3-position.
  • Key Difference: Substituent positioning dramatically affects molecular interactions. The 2-position linkage may sterically hinder binding to flat enzymatic active sites compared to the 5-position carbamoylpropanoic acid in the target compound .
Vevorisertib (MK-4440)
  • Structure : Contains a complex imidazo[4,5-b]pyridine core with arylpiperidine and acetamide substituents.
  • Activity : Potent pan-AKT inhibitor (IC50: 0.55–1.31 nM), demonstrating how elaborate substitutions transform a simple scaffold into a therapeutic agent .
  • Key Difference: The target compound’s simplicity (carbamoylpropanoic acid) contrasts with Vevorisertib’s multi-functional groups, which enhance target specificity but complicate synthesis.

Propanoic Acid Derivatives in Agrochemicals

Imazapic and Fluazifop
  • Structure: Imazapic (imidazolinone) and fluazifop (pyridinyloxy-phenoxypropanoic acid) are herbicides with propanoic acid groups but distinct heterocycles.
  • Activity : Fluazifop targets acetyl-CoA carboxylase, while imazapic inhibits acetolactate synthase .
  • Key Difference : The imidazo[4,5-b]pyridine core in the target compound may offer unique selectivity compared to these agrochemicals, which rely on alternative heterocycles for activity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Source
Target Compound Imidazo[4,5-b]pyridine 5-carbamoylpropanoic acid, 1,3-dimethyl-2-oxo Building block for drug discovery
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid Imidazo[4,5-b]pyridine 5-succinamic acid Kynurenine formamidase inhibitor
3-(5-Hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid Thiazolo[4,5-b]pyridine 3-propanoic acid, 5-hydroxy, 7-methyl Synthetic intermediate
3-[3-(Cyclohexylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl]propanoic acid Imidazo[4,5-b]pyridine 2-propanoic acid, 3-cyclohexylmethyl Undisclosed (commercial availability)
Vevorisertib Imidazo[4,5-b]pyridine Complex arylpiperidine/acetamide groups Pan-AKT inhibitor (IC50: 0.55–1.31 nM)
Fluazifop Pyridinyloxy-phenoxypropanoic acid Phenoxypropanoic acid Herbicide (acetyl-CoA carboxylase)

Research Findings and Implications

  • Positional Isomerism: Substituent placement (e.g., 2- vs. 5-position) on the imidazo[4,5-b]pyridine core significantly impacts biological activity. For example, the 5-carbamoylpropanoic acid group in the target compound may favor interactions with polar enzyme pockets, while 2-substituted analogues (e.g., Compound D) might exhibit steric hindrance .
  • Functional Group Optimization: The carbamoylpropanoic acid group balances hydrophilicity and hydrogen-bonding capacity, making it versatile for medicinal chemistry. In contrast, succinamic acid (Compound A) offers extended conjugation but reduced solubility .

準備方法

Step 1: Formation of Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold is synthesized using pyridine derivatives and formamide under acidic or basic conditions to promote cyclization. This step may involve:

  • Heating pyridine with formamide at elevated temperatures.
  • Use of catalysts such as phosphoric acid to enhance the reaction rate.

Step 2: Methylation

Methyl groups are introduced at specific positions on the imidazo[4,5-b]pyridine ring using dimethylamine or methyl iodide in the presence of a base such as sodium hydroxide. This step ensures correct substitution patterns for subsequent reactions.

Step 3: Carbamoylation

Carbamoylation involves reacting the methylated imidazo[4,5-b]pyridine intermediate with carbamoyl chloride or a similar reagent under controlled conditions (e.g., low temperature and inert atmosphere). Solvents such as dichloromethane are commonly used for this step.

Step 4: Addition of Propanoic Acid Group

The final step incorporates the propanoic acid moiety through esterification or amidation reactions. This can be achieved by reacting the carbamoylated intermediate with propanoic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Reaction Conditions

The synthesis involves precise control over reaction parameters:

  • Temperature: Typically ranges from room temperature to 150°C depending on the step.
  • Solvents: Commonly used solvents include dichloromethane, ethanol, and water.
  • Catalysts: Acidic or basic catalysts such as phosphoric acid or sodium hydroxide are employed at different stages.

Purification Techniques

After synthesis, purification is essential to achieve high purity levels:

  • Crystallization: Used to isolate the final product from reaction mixtures.
  • Chromatography: Techniques like HPLC (High Performance Liquid Chromatography) are employed for further purification.
  • Recrystallization: Ensures removal of impurities and enhances product quality.

Yield Optimization Strategies

To maximize yield:

  • Reaction monitoring via spectroscopy (e.g., NMR or IR) ensures completion at each step.
  • Use of stoichiometric ratios minimizes wastage of reagents.
  • Employing high-purity raw materials reduces side reactions.

Data Table: Reaction Parameters

Step Key Reagents Temperature Range Solvent Catalyst
Imidazo[4,5-b]pyridine formation Pyridine + Formamide 100–150°C Ethanol/Water Phosphoric Acid
Methylation Dimethylamine/Methyl iodide Room Temperature Dichloromethane Sodium Hydroxide
Carbamoylation Carbamoyl chloride 0–25°C Dichloromethane None
Propanoic acid addition Propanoic acid/DCC Room Temperature Dichloromethane None

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-({1,3-dimethyl-2-oxo-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid?

  • Methodological Answer : The synthesis involves condensation reactions between imidazo[4,5-b]pyridine derivatives and activated carboxylic acid intermediates. A general procedure (applicable to analogous compounds) includes refluxing 1,3-dimethyl-2-oxo-imidazo[4,5-b]pyridine-5-amine with 3-carbamoylpropanoic acid in acetic acid with sodium acetate as a catalyst. Post-reaction, the precipitate is filtered and recrystallized from acetic acid to improve purity .
  • Optimization Tips : Monitor reaction time (2.5–3 hours) and stoichiometric ratios (1:1 molar equivalents) to maximize yield. Adjust solvent polarity (e.g., DMF for sluggish reactions) if necessary.

Q. How can spectroscopic techniques confirm the compound’s structural identity?

  • Key Analytical Data :

  • FT-IR : Look for characteristic peaks: O-H stretch (~3250 cm⁻¹), C=O (amide/acid, ~1700 cm⁻¹), and C=N/C=C (imidazole ring, ~1600 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–3.3 ppm), and chiral protons (δ 5.5–5.9 ppm, if present). For example, in similar compounds, the imidazole NH proton is absent due to dimethyl substitution .
  • ¹³C NMR : Carbonyl carbons (δ 165–192 ppm) and aromatic carbons (δ 110–140 ppm) .
    • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What purification strategies are effective for isolating this compound?

  • Stepwise Approach :

Recrystallization : Use acetic acid or ethanol/water mixtures to remove unreacted starting materials .

Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (if polar impurities persist).

HPLC : For final purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis or spectroscopic data?

  • Troubleshooting Guide :

  • Low Carbon/Hydrogen Values : Indicates solvent retention (e.g., acetic acid). Dry the sample under vacuum at 60°C for 24 hours .
  • Unexpected NMR Peaks : Check for diastereomers (if chiral centers exist) or tautomeric forms (e.g., keto-enol shifts in the imidazole ring). Use 2D NMR (COSY, HSQC) for assignment .
  • Mass Spec Mismatch : Verify ionization mode (ESI vs. MALDI) and consider isotopic patterns for halogens or sulfur .

Q. What structure-activity relationship (SAR) insights can be derived from modifying substituents on the imidazo[4,5-b]pyridine core?

  • Case Study :

  • Electron-Withdrawing Groups (NO₂, F) : Increase metabolic stability but may reduce solubility (e.g., nitro-substituted analogs show higher logP values) .
  • Methoxy Groups : Enhance bioavailability via improved hydrogen bonding (e.g., 4-methoxyphenyl derivatives in show 65% yield vs. 48% for bulkier substituents) .
    • Experimental Design : Synthesize analogs with varied substituents (e.g., -OCH₃, -CF₃) and assay for target binding (e.g., enzyme inhibition) using SPR or fluorescence polarization.

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

Molecular Docking : Use AutoDock Vina with crystal structures of relevant enzymes (e.g., kinases or proteases). Focus on the carbamoylpropanoic acid moiety’s hydrogen-bonding potential.

MD Simulations : Assess binding stability (20–100 ns trajectories) in explicit solvent models.

ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。